O-Metil-L-tirosina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

O-Methyl-L-tyrosine has extensive applications in scientific research:

Direcciones Futuras

Mecanismo De Acción

Target of Action

O-Methyl-L-tyrosine, also known as 4-Methoxy-l-phenylalanine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that include dopamine, norepinephrine, and epinephrine .

Mode of Action

O-Methyl-L-tyrosine acts as an inhibitor of tyrosine 3-monooxygenase . By inhibiting this enzyme, it prevents the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a critical step in catecholamine biosynthesis . This results in a reduction in the production of catecholamines .

Biochemical Pathways

The primary biochemical pathway affected by O-Methyl-L-tyrosine is the catecholamine biosynthesis pathway . By inhibiting tyrosine 3-monooxygenase, O-Methyl-L-tyrosine disrupts the normal production of catecholamines. This can lead to a decrease in the levels of these hormones, which can have various downstream effects depending on the specific physiological context.

Pharmacokinetics

It is known to be invaluable in drug development studies, where its use helps evaluate the pharmacokinetics, pharmacodynamics, and safety of potential medications .

Result of Action

The inhibition of catecholamine synthesis by O-Methyl-L-tyrosine can lead to a decrease in the frequency and severity of hypertensive attacks associated with conditions like pheochromocytoma, a rare tumor of the adrenal glands that can lead to excessive production of catecholamines .

Análisis Bioquímico

Biochemical Properties

O-Methyl-L-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of proteins. It can be incorporated into proteins in place of tyrosine, thereby altering the protein’s properties and functions. This compound interacts with various enzymes, such as tyrosine hydroxylase, which is involved in the biosynthesis of catecholamines. The interaction with tyrosine hydroxylase can influence the enzyme’s activity and, consequently, the levels of neurotransmitters like dopamine and norepinephrine .

Cellular Effects

O-Methyl-L-tyrosine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By being incorporated into proteins, it can alter the function of these proteins, thereby impacting cell signaling pathways. For instance, its incorporation into proteins involved in neurotransmitter synthesis can affect the levels of neurotransmitters, influencing cellular communication and signaling . Additionally, O-Methyl-L-tyrosine can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, O-Methyl-L-tyrosine exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity. For example, it can inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting the levels of these critical signaling molecules . Additionally, O-Methyl-L-tyrosine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Methyl-L-tyrosine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that O-Methyl-L-tyrosine is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to O-Methyl-L-tyrosine in in vitro and in vivo studies has revealed its potential to modulate cellular functions, including neurotransmitter synthesis and gene expression .

Dosage Effects in Animal Models

The effects of O-Methyl-L-tyrosine vary with different dosages in animal models. At lower doses, it can enhance neurotransmitter synthesis and improve cognitive functions. At higher doses, it may exhibit toxic effects, including disruptions in neurotransmitter balance and adverse effects on cellular metabolism . Studies have identified threshold effects, where specific dosages lead to significant changes in cellular functions, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

O-Methyl-L-tyrosine is involved in several metabolic pathways, primarily related to amino acid metabolism. It interacts with enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, influencing the synthesis of catecholamines and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of O-Methyl-L-tyrosine within cells and tissues are mediated by specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) plays a crucial role in transporting O-Methyl-L-tyrosine across cell membranes . This transporter is highly expressed in tissues such as the brain, where it facilitates the uptake of O-Methyl-L-tyrosine, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

O-Methyl-L-tyrosine exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can be incorporated into proteins within various cellular compartments . The presence of targeting signals and post-translational modifications can direct O-Methyl-L-tyrosine to specific organelles, influencing its role in cellular processes .

Métodos De Preparación

The preparation of O-Methyl-L-tyrosine can be achieved through chemical synthesis. A common method involves the reaction of p-methylphenylacetone with benzylidene bromide to obtain a brominated product, which is then reacted with sodium thiomelate to yield the final product . This method is widely used due to its efficiency and the high purity of the resulting compound.

Análisis De Reacciones Químicas

O-Methyl-L-tyrosine undergoes various chemical reactions, including:

Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, often resulting in the formation of different substituted phenylalanine derivatives.

Peptide Synthesis: O-Methyl-L-tyrosine is suitable for solution-phase peptide synthesis, where it can be incorporated into peptide chains.

Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

O-Methyl-L-tyrosine can be compared with other tyrosine derivatives such as:

L-tyrosine: The parent compound, which lacks the methoxy group and is a precursor to several neurotransmitters.

4-Hydroxyphenylpyruvic acid: Another derivative involved in metabolic pathways related to tyrosine.

The uniqueness of O-Methyl-L-tyrosine lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .

Propiedades

IUPAC Name |

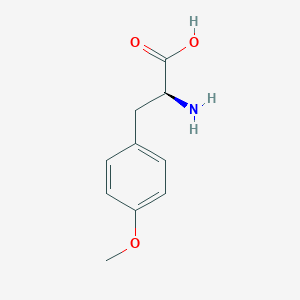

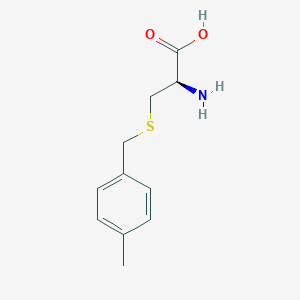

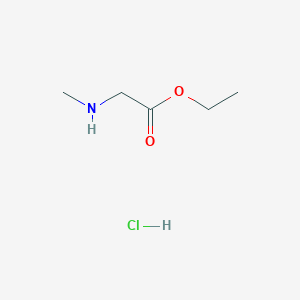

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYBMYRBIABFTA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6230-11-1 | |

| Record name | O-Methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6230-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006230111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-methyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCX8EOU7CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does O-Methyl-L-tyrosine interact with its target and what are the downstream effects?

A1: O-Methyl-L-tyrosine's primary mechanism of action stems from its ability to be recognized by engineered aminoacyl-tRNA synthetases (aaRS). These engineered aaRSs can then attach O-Methyl-L-tyrosine to specific tRNAs, which ultimately leads to the incorporation of this non-canonical amino acid into proteins during translation. [, , ] This incorporation can alter protein properties, enabling the study of protein structure-function relationships, and create proteins with novel characteristics. [, ]

Q2: What is the molecular formula, weight, and spectroscopic data of O-Methyl-L-tyrosine?

A2:

Q3: What is known about the material compatibility and stability of O-Methyl-L-tyrosine under various conditions?

A3: Specific information on the material compatibility of O-Methyl-L-tyrosine is limited in the provided research articles. Stability studies under various conditions (temperature, pH, solvent) would be valuable for understanding its long-term storage and potential applications.

Q4: Does O-Methyl-L-tyrosine possess any intrinsic catalytic properties? What are its main applications?

A4: Based on the provided research, O-Methyl-L-tyrosine itself does not exhibit inherent catalytic activity. Its primary application lies in its use as a building block for generating modified proteins with altered properties. [, , ] By substituting O-Methyl-L-tyrosine for canonical amino acids, researchers can investigate the impact on protein folding, stability, and interactions with other molecules. []

Q5: Have there been any computational studies on O-Methyl-L-tyrosine?

A5: Yes, computational methods have been employed to design mutant tyrosyl-tRNA synthetases capable of preferentially recognizing and activating O-Methyl-L-tyrosine over its natural counterpart, L-tyrosine. [] These studies used techniques like homology modeling and molecular dynamics simulations to predict the structure of the wild-type enzyme and identify potential mutation sites for enhancing O-Methyl-L-tyrosine specificity. []

Q6: How do structural modifications to O-Methyl-L-tyrosine affect its activity and incorporation into proteins?

A6: The provided research highlights that even subtle structural modifications, like the addition of a methyl group, can significantly impact the recognition and incorporation of non-canonical amino acids by engineered aaRSs. [, , ] For example, replacing L-tyrosine with O-Methyl-L-tyrosine in a cyclic tetradepsipeptide, analogous to AM-toxin III, drastically reduced its necrotic activity on apple leaves. [] This suggests that the specific size and chemical properties of the amino acid side chain are crucial for both aaRS recognition and the biological activity of the resulting modified protein.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

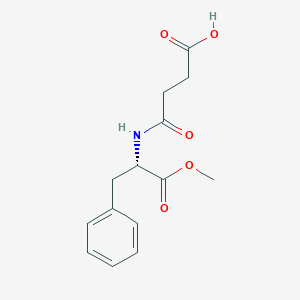

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

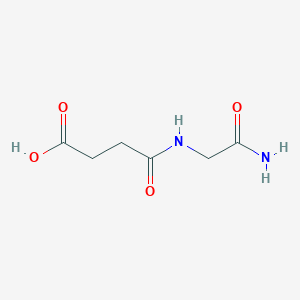

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)

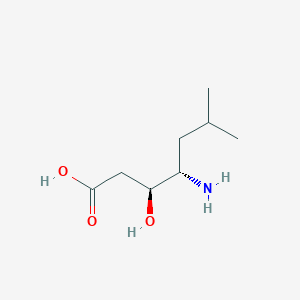

![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)